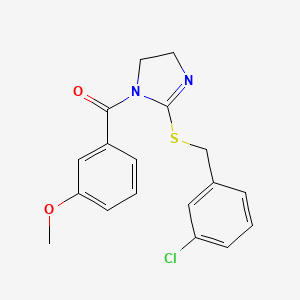

![molecular formula C26H24N6O B2643189 N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-08-6](/img/structure/B2643189.png)

N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

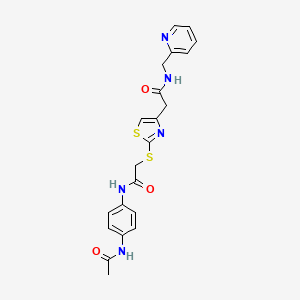

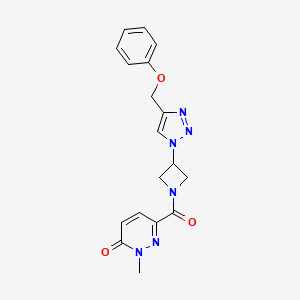

The compound “N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

These compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a series of chemical reactions .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed and the resulting mixture was cooled to room temperature, and excess phosphorus oxychloride was reduced in vacuo .Aplicaciones Científicas De Investigación

- Researchers explore its potential as an active ingredient in medications targeting specific diseases, such as cancer, inflammation, or infectious diseases. By modifying its substituents, they can fine-tune its pharmacological properties .

- Scientists investigate its ability to selectively inhibit specific kinases involved in disease processes. By blocking aberrant kinase activity, it may help regulate cell growth, proliferation, and survival .

- Studies focus on understanding its mechanism of action, cellular uptake, and interactions with cancer-related proteins. It may serve as a lead compound for developing targeted therapies .

- Investigations aim to elucidate its impact on inflammatory pathways, cytokine production, and immune responses. It could contribute to the development of anti-inflammatory drugs .

- Researchers explore its neuroprotective effects, potential for treating neurodegenerative diseases (such as Alzheimer’s or Parkinson’s), and modulation of neurotransmitter systems .

- Scientists investigate its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its π-conjugated system makes it valuable in optoelectronic devices .

Medicinal Chemistry and Drug Development

Kinase Inhibitors

Anticancer Agents

Anti-inflammatory Properties

Neurological Disorders

Materials Science and Organic Electronics

Mecanismo De Acción

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

4-N-(3-methoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O/c1-18-11-13-19(14-12-18)16-27-26-30-24(29-20-7-6-10-22(15-20)33-2)23-17-28-32(25(23)31-26)21-8-4-3-5-9-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVNZWUQGJMIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)